molecular formula C21H19N5O3 B7142934 N-[4-[(5-methyl-1H-pyrazol-3-yl)oxy]phenyl]-3-(4-oxo-3H-quinazolin-2-yl)propanamide

N-[4-[(5-methyl-1H-pyrazol-3-yl)oxy]phenyl]-3-(4-oxo-3H-quinazolin-2-yl)propanamide

Cat. No.: B7142934
M. Wt: 389.4 g/mol
InChI Key: AVPIVFUEHNKFNL-UHFFFAOYSA-N
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Description

N-[4-[(5-methyl-1H-pyrazol-3-yl)oxy]phenyl]-3-(4-oxo-3H-quinazolin-2-yl)propanamide is a complex organic compound that features a pyrazole ring, a quinazolinone moiety, and a propanamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(5-methyl-1H-pyrazol-3-yl)oxy]phenyl]-3-(4-oxo-3H-quinazolin-2-yl)propanamide typically involves multiple steps, starting with the preparation of the pyrazole and quinazolinone intermediates. The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone, followed by methylation. The quinazolinone moiety is often prepared via the cyclization of anthranilic acid derivatives with formamide or similar reagents.

The final coupling step involves the reaction of the pyrazole intermediate with the quinazolinone intermediate under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Process optimization would include the selection of cost-effective reagents, solvents, and catalysts, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(5-methyl-1H-pyrazol-3-yl)oxy]phenyl]-3-(4-oxo-3H-quinazolin-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of quinazolinone derivatives with altered oxidation states.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the quinazolinone or pyrazole rings, leading to different reduced forms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, nitrating agents, sulfonating agents, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction could produce more saturated or partially reduced compounds.

Scientific Research Applications

N-[4-[(5-methyl-1H-pyrazol-3-yl)oxy]phenyl]-3-(4-oxo-3H-quinazolin-2-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[4-[(5-methyl-1H-pyrazol-3-yl)oxy]phenyl]-3-(4-oxo-3H-quinazolin-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[(5-methyl-1H-pyrazol-3-yl)oxy]phenyl]-3-(4-oxo-3H-quinazolin-2-yl)propanamide is unique due to its specific combination of a pyrazole ring and a quinazolinone moiety, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications that may not be achievable with other similar compounds.

Properties

IUPAC Name

N-[4-[(5-methyl-1H-pyrazol-3-yl)oxy]phenyl]-3-(4-oxo-3H-quinazolin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-13-12-20(26-25-13)29-15-8-6-14(7-9-15)22-19(27)11-10-18-23-17-5-3-2-4-16(17)21(28)24-18/h2-9,12H,10-11H2,1H3,(H,22,27)(H,25,26)(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPIVFUEHNKFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)OC2=CC=C(C=C2)NC(=O)CCC3=NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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